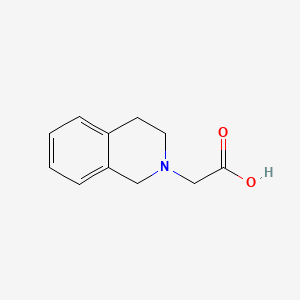

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid

描述

Historical Context and Discovery

The discovery and development of this compound can be traced back to the broader historical context of isoquinoline chemistry, which began with the isolation of the parent isoquinoline compound from coal tar in 1885 by Hoogewerf and van Dorp. These pioneering researchers established the foundation for isoquinoline chemistry by developing methods for the isolation and characterization of these heterocyclic compounds through fractional crystallization of acid sulfates. The evolution of isoquinoline chemistry subsequently led to the exploration of various derivatives, including partially saturated analogs such as dihydroisoquinolines and their acetic acid derivatives.

The development of synthetic methodologies for accessing dihydroisoquinoline derivatives gained momentum throughout the twentieth century, with researchers recognizing the importance of these compounds as structural analogs of naturally occurring alkaloids. The Bischler-Napieralski reaction emerged as a particularly significant synthetic tool, enabling the preparation of various 1-substituted 3,4-dihydroisoquinoline derivatives through the cyclodehydration of beta-phenylethylamine derivatives. This reaction provided access to the core dihydroisoquinoline framework that serves as the basis for this compound and related compounds.

The specific development of acetic acid derivatives of dihydroisoquinolines represents a more recent advancement in the field, driven by the recognition that such compounds could serve as valuable intermediates in pharmaceutical synthesis. The incorporation of the acetic acid functionality into the dihydroisoquinoline framework creates molecules with enhanced synthetic versatility, allowing for further derivatization and incorporation into larger molecular structures. This historical progression reflects the ongoing evolution of isoquinoline chemistry from simple isolation studies to sophisticated synthetic applications in modern drug discovery.

Significance in Isoquinoline Chemistry

This compound occupies a position of considerable significance within the broader landscape of isoquinoline chemistry, serving as both a representative example of partially saturated isoquinoline derivatives and a valuable synthetic intermediate for more complex molecular architectures. The compound exemplifies the structural diversity achievable within the isoquinoline family, where the parent aromatic system can be modified through partial reduction and functional group incorporation to generate molecules with distinct chemical and biological properties. This structural modification represents a fundamental strategy in medicinal chemistry, where the modulation of aromatic systems through saturation can dramatically alter pharmacological profiles and synthetic accessibility.

The isoquinoline ring system itself represents one of the most important heterocyclic frameworks in natural product chemistry, serving as the structural backbone for numerous plant alkaloids including papaverine and other benzylisoquinoline derivatives. The significance of this compound lies in its relationship to these natural products, as it contains the core dihydroisoquinoline motif found in many bioactive alkaloids. The compound can be viewed as a simplified analog of more complex natural products, retaining the essential structural features while offering enhanced synthetic accessibility and derivatization potential.

From a synthetic chemistry perspective, the compound demonstrates the successful integration of classical heterocyclic chemistry with modern functional group manipulation. The presence of both the dihydroisoquinoline ring system and the acetic acid functionality provides multiple sites for chemical modification, enabling the construction of diverse molecular libraries for biological screening. Recent research has demonstrated that isoquinoline alkaloids isolated during 2019-2023 exhibit broad ranges of bioactivities, including antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective activities. This diversity of biological activity underscores the importance of the isoquinoline framework and its derivatives in contemporary pharmaceutical research.

Position within Tetrahydroisoquinoline Alkaloid Classification

The classification of this compound within the broader tetrahydroisoquinoline alkaloid family requires careful consideration of both structural features and biogenetic relationships. While the compound itself is not a natural product, it shares critical structural elements with the tetrahydroisoquinoline alkaloids, which represent one of the largest and most pharmacologically significant classes of plant secondary metabolites. The dihydroisoquinoline core of the target compound represents an intermediate oxidation state between the fully aromatic isoquinoline parent system and the completely saturated tetrahydroisoquinoline derivatives found in nature.

Within the systematic classification of isoquinoline-derived compounds, this compound can be categorized as a synthetic analog of naturally occurring tetrahydroisoquinoline alkaloids. The compound retains the essential nitrogen-containing heterocyclic framework while incorporating functional group modifications that enhance its utility as a synthetic intermediate. This positioning reflects the broader trend in medicinal chemistry toward the development of synthetic analogs that capture the essential pharmacophoric elements of natural products while offering improved synthetic accessibility and optimization potential.

The structural relationship between this compound and natural tetrahydroisoquinoline alkaloids can be illustrated through comparison with compounds such as those derived from aromatic amino acids like tyrosine. The biogenetic pathway leading to natural isoquinoline alkaloids typically involves the cyclization of phenylethylamine derivatives, a process that has been successfully mimicked in synthetic approaches to dihydroisoquinoline compounds. The incorporation of the acetic acid functionality in the target compound represents a synthetic modification that extends beyond natural biogenetic pathways while maintaining structural compatibility with the alkaloid framework.

| Structural Classification | Natural Examples | Synthetic Analogs | Key Features |

|---|---|---|---|

| Fully Aromatic | Isoquinoline | Simple isoquinolines | Aromatic ring system |

| Partially Saturated | Limited examples | 3,4-Dihydroisoquinolines | One reduced ring |

| Fully Saturated | Tetrahydroisoquinoline alkaloids | Tetrahydroisoquinoline derivatives | Completely saturated |

| Functionalized Derivatives | Complex alkaloids | Acetic acid derivatives | Additional functional groups |

Current Research Landscape and Academic Interest

The contemporary research landscape surrounding this compound and related compounds reflects a convergence of synthetic methodology development, biological activity assessment, and pharmaceutical application exploration. Current academic interest in this compound stems from multiple research directions, including its potential as a building block for bioactive molecules, its role in the development of new synthetic methodologies, and its utility in structure-activity relationship studies within the isoquinoline family. The compound has attracted attention from researchers working on the synthesis of novel pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.

Recent synthetic developments have focused on the efficient preparation of dihydroisoquinoline derivatives through improved cyclization methodologies. The Castagnoli-Cushman reaction has emerged as a particularly valuable tool for accessing dihydroisoquinoline-containing compounds, with researchers developing modified protocols that enable the preparation of 2,3-unsubstituted dihydroisoquinoline cores. These advances have direct relevance to the synthesis of this compound and its derivatives, providing more efficient routes to these valuable synthetic intermediates.

The biological activity assessment of isoquinoline derivatives has revealed significant potential for therapeutic applications. Recent studies have demonstrated that compounds containing the dihydroisoquinoline framework exhibit diverse pharmacological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects. The identification of specific structure-activity relationships within this compound class has guided the rational design of new derivatives with enhanced potency and selectivity. These findings have particular relevance for this compound, as the acetic acid functionality provides a site for derivatization that can modulate biological activity.

Pharmaceutical research involving dihydroisoquinoline derivatives has expanded significantly in recent years, with multiple compounds advancing to various stages of clinical development. The success of these programs has validated the therapeutic potential of the dihydroisoquinoline framework and has stimulated further research into related compounds. Academic institutions and pharmaceutical companies have established research programs focused on the optimization of dihydroisoquinoline-based drug candidates, with particular emphasis on improving pharmacokinetic properties and reducing potential side effects.

The integration of computational chemistry approaches with experimental synthesis has become increasingly important in current research on isoquinoline derivatives. Molecular modeling studies have provided insights into the binding modes of dihydroisoquinoline compounds with their biological targets, enabling more rational approaches to compound optimization. These computational tools have proven particularly valuable for understanding the structure-activity relationships of this compound derivatives and guiding the design of new analogs with improved properties.

| Research Area | Current Focus | Key Developments | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Improved cyclization reactions | Castagnoli-Cushman modifications | Green chemistry approaches |

| Biological Activity | Structure-activity relationships | Enzyme inhibition studies | Target identification |

| Pharmaceutical Applications | Drug candidate optimization | Clinical development programs | Personalized medicine |

| Computational Chemistry | Molecular modeling | Binding mode prediction | AI-assisted design |

属性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPUZNHIPYJWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363889 | |

| Record name | (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731810-79-0 | |

| Record name | (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pictet–Spengler Reaction-Based Synthesis

One of the most common routes starts with a suitable β-arylethylamine precursor, such as 2-bromophenylalanine derivatives, which undergo Pictet–Spengler cyclization to form the tetrahydroisoquinoline core. For example, (R)-2-bromophenylalanine is converted into a protected intermediate, which then cyclizes under acidic conditions to yield the tetrahydroisoquinoline ring system. Subsequent deprotection and functional group transformations lead to intermediates suitable for further modification.

Side Chain Introduction via Grignard and Coupling Reactions

The acetic acid side chain is typically introduced through coupling reactions or nucleophilic additions. For instance, amine intermediates derived from the tetrahydroisoquinoline core are coupled with 2-(2,6-dichlorophenyl)acetic acid using coupling agents like T3P in ethyl acetate under controlled temperature to form amides. These amides are then subjected to Grignard reagent addition (e.g., MeMgBr) in the presence of lanthanide salts (LnCl3·2LiCl) to yield tertiary alcohols, which upon deprotection afford the target compound.

N-Alkylation and Oxidation via Iminium Intermediates

Comparative Data Table of Key Synthetic Steps

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| 1 | Pictet–Spengler Cyclization | Protected 2-bromophenylalanine, acid catalyst | High yield of tetrahydroisoquinoline | Stereoselective ring formation |

| 2 | Amide Coupling | 2-(2,6-dichlorophenyl)acetic acid, T3P, EtOAc | ~67% yield of amide intermediate | Mild conditions, scalable |

| 3 | Grignard Addition | MeMgBr, LnCl3·2LiCl, THF | High diastereoselectivity (>9:1 dr) | Lanthanide salt promotes selectivity |

| 4 | N-Alkylation and Oxidation | Alkyl halides, oxidation agents, mild conditions | Good yields of N-substituted products | Enables substitution at 3-position |

| 5 | Industrial Scale Synthesis | Multistep: nitration, reduction, methylation, acetylation | Optimized for purity and yield | Continuous process control essential |

Research Findings and Notes

- The choice of nucleophile in Grignard additions critically affects diastereoselectivity; MeMgCl favors trans diastereomers, while MeMgBr tends to give cis isomers.

- The Pictet–Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline scaffold due to its efficiency and stereochemical control.

- N-Alkylation via iminium intermediates offers a mild and efficient route to functionalized derivatives, expanding the chemical space for biological activity exploration.

- Industrial methods emphasize scalability and reproducibility, often adapting laboratory procedures with modifications to reaction conditions and purification techniques.

化学反应分析

Types of Reactions

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid has been identified as a positive allosteric modulator of the dopamine D1 receptor. This characteristic makes it a candidate for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. Research indicates that these compounds can alleviate symptoms associated with cognitive impairment in these conditions, providing a new avenue for therapeutic intervention .

Case Study:

In a study focusing on the treatment of Parkinson's disease, compounds similar to this compound showed significant improvement in motor functions and cognitive symptoms when administered to animal models. These findings suggest that the compound could be developed into a viable treatment option for managing Parkinson's disease symptoms .

Biological Research

Enzyme Interaction Studies:

The compound is utilized in studying enzyme interactions and metabolic pathways. Its role as a building block allows researchers to synthesize derivatives that can inhibit or activate specific enzymes, thereby providing insights into metabolic processes .

Fungicidal Activity:

Recent research has highlighted the fungicidal properties of derivatives related to this compound. For instance, quinofumelin, a compound containing an isoquinoline structure, demonstrated significant antifungal activity against various pathogens, showcasing the potential of this compound class in agricultural applications .

Material Science

Synthesis of New Materials:

The compound serves as a precursor for synthesizing novel materials with unique properties. Its ability to form complex structures makes it valuable in developing advanced materials for various applications, including drug delivery systems and biodegradable plastics .

Data Table: Summary of Applications

作用机制

The mechanism of action of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications on the Isoquinoline Ring

Substituent Variations

- (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride (CAS 1185301-86-3): This analog introduces dimethyl groups at the 3-position of the dihydroisoquinoline ring and replaces the acetic acid with an amino-acetic acid chain. These modifications may enhance lipophilicity and alter receptor binding compared to the parent compound .

- 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid hydrochloride: Methoxy groups at the 6- and 7-positions and a propionic acid chain (instead of acetic acid) could improve solubility and extend biological half-life .

Fluorinated and Oxidized Derivatives

Modifications to the Acetic Acid Moiety

Fused-Ring Systems

- Alrestatin (2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid): A benzo-fused isoquinoline derivative with dioxo groups, Alrestatin (CAS 51411-04-2) inhibits aldose reductase, a key enzyme in diabetic complications. Its higher molecular weight (255.23 g/mol) and extended π-system suggest distinct pharmacokinetic profiles compared to the target compound .

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Analgesic Potential: Evidence from dihydroquinoline-3-yl acetates (e.g., 4-hydroxy-2-oxoquinoline-3-carboxamides) suggests that bicyclic acetic acid derivatives may exhibit analgesic properties, though direct data for the target compound is lacking .

Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP |

|---|---|---|---|---|---|---|

| (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid | 731810-79-0 | C11H11NO2 | 189.21 | Dihydroisoquinoline, acetic acid | Moderate (polar) | 1.2–1.5 |

| Alrestatin | 51411-04-2 | C14H9NO4 | 255.23 | Benzo[de]isoquinoline, dioxo | Low (lipophilic) | 2.8–3.1 |

| 2-(4,4-Difluoro-1,3-dioxo...)acetic acid | 75480356 (CID) | C11H7F2NO4 | 255.18 | Difluoro, dioxo | Low (crystalline) | 1.9–2.3 |

生物活性

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroisoquinoline core with an acetic acid functional group. Its structure is pivotal in determining its biological activity, as the dihydroisoquinoline scaffold is known for various pharmacological properties.

While specific targets for this compound are not fully elucidated, it is hypothesized to interact with multiple biological pathways. The compound may exhibit:

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing inflammation in various models.

1. Antioxidant Properties

The compound has demonstrated significant antioxidant capabilities in vitro. These properties are crucial for protecting cells from oxidative damage, which is linked to numerous diseases.

| Study | Concentration | Effect |

|---|---|---|

| 10 µM | Significant reduction in reactive oxygen species (ROS) levels | |

| 50 µM | Enhanced cell viability in oxidative stress models |

2. Anti-inflammatory Effects

In various studies, this compound has been shown to inhibit pro-inflammatory cytokines.

| Study | Cytokine Targeted | Effect |

|---|---|---|

| TNF-alpha | Decreased expression in cell models | |

| IL-6 | Inhibition observed at higher concentrations |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated that treatment with this compound significantly reduced neuronal death and improved cell survival rates.

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects against certain tumor types. The compound was found to induce apoptosis in a dose-dependent manner.

Research Findings

Recent research has expanded the understanding of the biological activities associated with this compound:

-

Cytotoxicity Against Cancer Cells : Studies have reported IC50 values indicating effective inhibition of cancer cell proliferation.

Cell Line IC50 Value (µM) A549 (Lung) 15 MCF7 (Breast) 20 - Mechanistic Insights : Investigations into the molecular mechanisms suggest that the compound may influence apoptotic pathways and modulate key signaling cascades involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。